What are the chemical properties of Ethyl 6-(chloromethyl)pyridine-2-carboxylate?
What are the chemical properties of Ethyl 6-(chloromethyl)pyridine-2-carboxylate?
An In-depth Technical Guide to Ethyl 6-(chloromethyl)pyridine-2-carboxylate for Advanced Research
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a substituted picolinate, a class of pyridine carboxylic acid derivatives.[1][2] These scaffolds are of immense interest in the fields of medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional materials.[1][2] The unique arrangement of functional groups in Ethyl 6-(chloromethyl)pyridine-2-carboxylate—a reactive chloromethyl group, a modifiable ethyl ester, and a coordinating pyridine ring—renders it a highly valuable and versatile starting material for the synthesis of complex molecular architectures.
This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of Ethyl 6-(chloromethyl)pyridine-2-carboxylate, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key physicochemical and safety data for Ethyl 6-(chloromethyl)pyridine-2-carboxylate are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 49668-99-7 | [3][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [3] |
| Molecular Weight | 199.63 g/mol | [3] |
| Appearance | Off-white solid | [3] |
| Boiling Point | 316.3 ± 32.0 °C (Predicted) | [3] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
| pKa | 0.83 ± 0.10 (Predicted) | [3] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of Ethyl 6-(chloromethyl)pyridine-2-carboxylate. While raw spectral data should be acquired for each batch, the expected characteristic signals are:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the chloromethyl protons, and distinct aromatic protons of the pyridine ring.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl and chloromethyl groups, and the aromatic carbons of the pyridine ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's mass, along with a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: Strong absorption bands for the C=O stretching of the ester and C-Cl stretching.
Detailed spectral data can be found in chemical databases.[5]
Reactivity and Synthetic Utility: A Chemist's Perspective
The synthetic value of Ethyl 6-(chloromethyl)pyridine-2-carboxylate lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful intermediate in multi-step syntheses.
Caption: Key reaction pathways for Ethyl 6-(chloromethyl)pyridine-2-carboxylate.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This is often the primary site of reaction for introducing diversity into the molecule.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Dissolution: Dissolve Ethyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as DMF or acetonitrile.
-
Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 eq). If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq) is typically added to neutralize the HCl generated.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization.
Causality: The choice of an aprotic polar solvent stabilizes the transition state of the Sₙ2 reaction, accelerating the rate. The use of a base is crucial when using neutral nucleophiles to prevent protonation of the pyridine nitrogen or the nucleophile itself, which would deactivate them.
Transformations of the Ethyl Ester
The ethyl ester group provides another handle for chemical modification, typically under conditions that do not affect the chloromethyl group.
-
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) or hydrolyzed under acidic conditions. The resulting carboxylic acid is a key intermediate for forming amides (via peptide coupling reagents), other esters, or for use in metal-catalyzed cross-coupling reactions.
-
Amidation: Direct conversion to amides can be achieved by heating with an amine, sometimes requiring a catalyst.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. This transformation also typically reduces the chloromethyl group, so chemoselectivity can be a challenge.
The presence of multiple reactive sites makes this compound a valuable building block in combinatorial chemistry and for creating libraries of compounds for drug screening.[1][6]
Applications in Drug Discovery and Materials Science
Pyridine carboxylic acids are integral components of numerous FDA-approved drugs.[2] The structural motifs accessible from Ethyl 6-(chloromethyl)pyridine-2-carboxylate are relevant to several therapeutic areas:
-
Oncology: Pyridine-based structures are common in kinase inhibitors, which are a cornerstone of modern cancer therapy.[6] The ability to introduce various side chains via the chloromethyl group allows for the systematic exploration of the binding pockets of target kinases.
-
Infectious Diseases: The pyridine core is found in various antibacterial and antiviral agents.[2]
-
Neuroscience: Many centrally acting agents incorporate substituted pyridine rings.
In materials science, the pyridine nitrogen can act as a ligand for metal coordination, making this compound a potential precursor for catalysts, metal-organic frameworks (MOFs), and functional polymers.
Handling, Storage, and Safety
As a prudent laboratory practice, it is imperative to handle Ethyl 6-(chloromethyl)pyridine-2-carboxylate with appropriate safety measures.
-
Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8°C.[4] The compound is hygroscopic and should be protected from moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a high-value synthetic intermediate characterized by its versatile and predictable reactivity. The strategic positioning of its chloromethyl, ethyl ester, and pyridine functionalities allows for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists and materials scientists. A comprehensive understanding of its chemical properties and safe handling procedures is paramount to unlocking its full potential in the laboratory.
References
-
ResearchGate. (PDF) Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. Available at: [Link]
-
Fisher Scientific. Ethyl 6-(Chloromethyl)pyridine-2-carboxylate, TRC 250 mg | Buy Online. Available at: [Link]
-
PubChem. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482. Available at: [Link]
-
ChemWhat. methyl 6-(chloromethyl)pyridine-2-carboxylate CAS#: 220040-48-2. Available at: [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]
-
PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
-
PubChem. Ethyl 6-acetylpyridine-2-carboxylate | C10H11NO3 | CID 11586434. Available at: [Link]
-
PubChem. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. Available at: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETHYL 6-(CHLOROMETHYL)PYRIDINE-2-CARBOXYLATE | 49668-99-7 [amp.chemicalbook.com]
- 4. ETHYL 6-(CHLOROMETHYL)PYRIDINE-2-CARBOXYLATE | 49668-99-7 [chemicalbook.com]
- 5. ETHYL 6-(CHLOROMETHYL)PYRIDINE-2-CARBOXYLATE(49668-99-7) 1H NMR [m.chemicalbook.com]
- 6. Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 | Benchchem [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]





